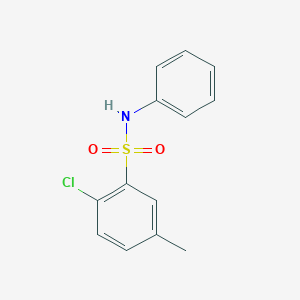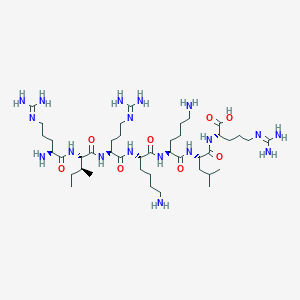
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is a peptide composed of multiple amino acids, including L-arginine, L-isoleucine, L-lysine, and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-arginine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-arginine, L-lysine, L-lysine, and L-leucine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified from the host organism.
化学反应分析
Types of Reactions
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of L-arginine can be oxidized to form nitric oxide.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the guanidino group.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Substitution: Electrophiles such as alkyl halides can react with amino groups under basic conditions.
Major Products
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Alkylated peptides with modified side chains.
科学研究应用
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- has several scientific research applications:
Medicine: It is studied for its potential role in cardiovascular health due to its ability to produce nitric oxide, a vasodilator.
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Pharmacology: It is investigated for its potential therapeutic effects in conditions such as hypertension and diabetes.
Industry: It is used in the development of peptide-based drugs and as a component in various biochemical assays.
作用机制
The primary mechanism of action of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- involves the production of nitric oxide from the guanidino group of L-arginine. Nitric oxide acts as a signaling molecule that induces vasodilation by relaxing smooth muscle cells in blood vessels. This process involves the activation of the enzyme nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates the vasodilatory effects.
相似化合物的比较
Similar Compounds
L-Arginine: A precursor to nitric oxide with similar vasodilatory effects.
L-Citrulline: Another amino acid involved in the nitric oxide production pathway.
L-Ornithine: Involved in the urea cycle and can be converted to L-arginine.
Uniqueness
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is unique due to its specific peptide sequence, which may confer distinct biological activities and interactions compared to individual amino acids or shorter peptides. Its ability to produce nitric oxide and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
183896-75-5 |
|---|---|
分子式 |
C42H84N18O8 |
分子量 |
969.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H84N18O8/c1-5-25(4)32(60-33(61)26(45)13-10-20-52-40(46)47)38(66)57-29(16-11-21-53-41(48)49)35(63)55-27(14-6-8-18-43)34(62)56-28(15-7-9-19-44)36(64)59-31(23-24(2)3)37(65)58-30(39(67)68)17-12-22-54-42(50)51/h24-32H,5-23,43-45H2,1-4H3,(H,55,63)(H,56,62)(H,57,66)(H,58,65)(H,59,64)(H,60,61)(H,67,68)(H4,46,47,52)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI 键 |
HBNPCGFSJBVNOB-ALERXTORSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
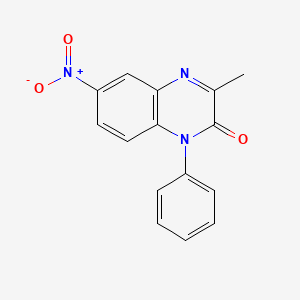

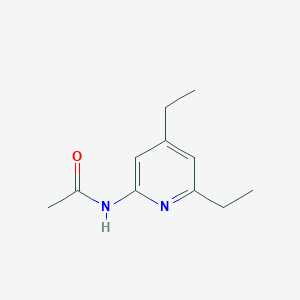

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
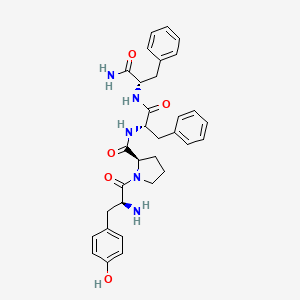

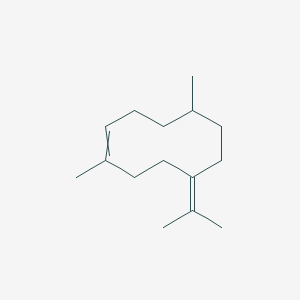
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
